2-(3-Chlorophenyl)-2-methylmorpholine is a chemical compound classified as a morpholine derivative. Morpholines are heterocyclic compounds containing both nitrogen and oxygen in their ring structure, which contributes to their unique chemical properties. The specific structure of 2-(3-Chlorophenyl)-2-methylmorpholine includes a chlorophenyl group and a methyl group attached to the morpholine ring, which enhances its reactivity and potential applications in various scientific fields.
This compound can be synthesized through various methods, primarily involving the reaction of 3-chlorobenzaldehyde with morpholine. The synthesis often requires catalysts and reducing agents to facilitate the formation of the desired product from the imine intermediate formed during the reaction process .
The synthesis of 2-(3-Chlorophenyl)-2-methylmorpholine typically involves:
The molecular structure of 2-(3-Chlorophenyl)-2-methylmorpholine features:
2-(3-Chlorophenyl)-2-methylmorpholine can participate in various chemical reactions:
The mechanism by which 2-(3-Chlorophenyl)-2-methylmorpholine exerts its effects largely depends on its reactivity due to the presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups. This duality can influence biological interactions, particularly in enzyme inhibition or receptor binding.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.69 g/mol |
InChI Key | DAGWNRUYMBGFSV-UHFFFAOYSA-N |
SMILES | CC1COC(CN1)C2=CC(=CC=C2)Cl |
The unique structure and properties of 2-(3-Chlorophenyl)-2-methylmorpholine make it valuable in various scientific applications:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3